2-(二甲氧基甲基)-4-甲氧基-1-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

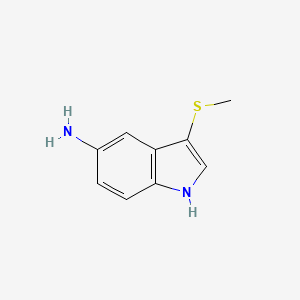

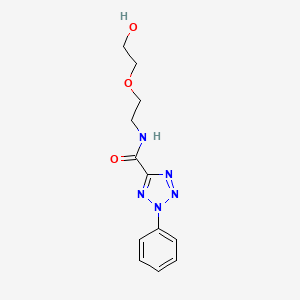

The compound “2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene” is a complex organic molecule. Similar compounds, such as “4-DIMETHOXYMETHYL-2-METHOXY-PHENOL” have been identified .

Synthesis Analysis

While specific synthesis methods for “2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene” were not found, similar compounds like Dimethoxymethane can be synthesized by acid catalyzed condensation of formaldehyde with methanol .Molecular Structure Analysis

The molecular structure of similar compounds like Dimethoxymethane has been analyzed using electron diffraction techniques .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, Dimethoxymethane has been used in the synthesis of methoxymethyl (MOM) ethers .Physical and Chemical Properties Analysis

Physical and chemical properties of similar compounds have been analyzed. For example, Dimethoxymethane is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power .科学研究应用

结构分析与性质

化合物2-(二甲氧基甲基)-4-甲氧基-1-硝基苯,是甲氧基苯衍生物的一部分,表现出有趣的结构性质。具体来说,据报道1,2-二甲氧基-4-硝基苯分子是平面的,连接形成中心对称的氢键二聚体,并平行分层排列。这种结构排列可能有助于理解该化合物的化学行为及其与其他分子的相互作用(Fun et al., 1997)。

合成与化学反应性

该化合物参与了各种化学合成过程。例如,它已被用于研究远程取代基对1,3-二烯亲电加成的影响,展示了独特的区域选择性反应(Mosimann et al., 1995)。此外,研究重点是了解其在强碱性溶液中的行为及其碱性水解速率,从而深入了解其反应性和介质对其化学反应的影响(Bowden & Cook, 1971)。

光物理和光化学研究

该化合物还已在光物理和光化学研究的背景下进行了检验。已经对杂环N-氧化物的脱氧光反应进行了研究,其中2-(二甲氧基甲基)-4-甲氧基-1-硝基苯相关结构已被用来理解光还原过程中电子转移的机制(Alekperov et al., 1994)。

作用机制

安全和危害

未来方向

属性

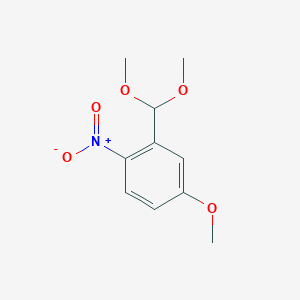

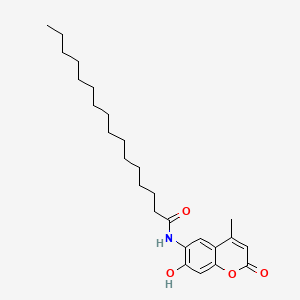

IUPAC Name |

2-(dimethoxymethyl)-4-methoxy-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-14-7-4-5-9(11(12)13)8(6-7)10(15-2)16-3/h4-6,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVQBIUVXUJHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2649147.png)

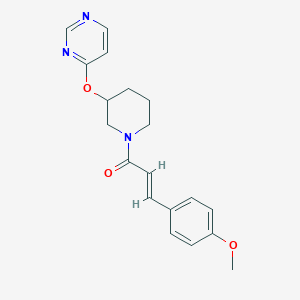

![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)

![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)

![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)